Pyrimisulfan

Description

Historical Context of Pyrimisulfan Discovery and Development

The development of this compound was a targeted effort by Japanese researchers to address specific challenges in rice cultivation. It was discovered and developed through a collaboration between Kumiai Chemical Industry Co., Ltd., Ihara Chemical Industry Co., Ltd., and the K-I Chemical Research Institute Co., Ltd. researchgate.netresearchgate.net The journey began with research into their existing Pyrimidinyl Carboxy (PC) herbicides. jst.go.jp While effective, these earlier compounds had limitations, prompting a search for a new acetolactate synthase (ALS) inhibiting herbicide with more optimal characteristics for a "one-shot" application in paddy fields. jst.go.jp

Table 1: Key Milestones in this compound Development

| Milestone | Details | Year | Reference(s) |

|---|---|---|---|

| Discovery | Discovered by Kumiai Chemical Industry, Ihara Chemical Industry, and K-I Chemical Research Institute. | - | researchgate.netresearchgate.net |

| Synthesis | Synthesized as a novel sulfonanilide herbicide through optimization of Pyrimidinyl Carboxy (PC) herbicides. | - | jst.go.jp |

| Registration | First registered in Japan as a paddy herbicide. | 2010 | researchgate.net |

Significance of this compound in Modern Weed Management Systems

This compound holds considerable significance in modern weed management due to its efficacy, broad-spectrum control, and its unique role in combating herbicide resistance. researchgate.netjst.go.jp It is classified as a Group 2 herbicide by the Herbicide Resistance Action Committee (HRAC), acting as an acetolactate synthase (ALS) inhibitor. mda.state.mn.us This mode of action is crucial for plant growth, and because mammals lack the ALS enzyme, it contributes to a favorable safety profile for non-target organisms. jst.go.jp

One of its most valued attributes is its effectiveness against a wide array of problematic weeds in rice cultivation, including Echinochloa spp., Schoenoplectus juncoides, Monochoria vaginalis, and various perennial weeds. jst.go.jpnih.gov Crucially, this compound provides effective control of weeds that have developed resistance to sulfonylurea (SU) herbicides, which are also ALS inhibitors. jst.go.jpcabidigitallibrary.org This makes it a vital tool for farmers facing challenges with resistant weed populations. pbigordonturf.comnih.gov

The development of a controlled-release granular formulation was a key innovation, enabling its use as a "one-shot" herbicide. researchgate.netjst.go.jp This formulation, marketed under trade names like Best Partner®, allows for a single application to provide long-lasting, residual control, which is less affected by environmental variables like water overflow in paddy fields. researchgate.netjst.go.jpcabidigitallibrary.org Beyond rice, this compound has been registered for use on turfgrass (under trade names like Vexis®) to control sedges, kyllinga, and various broadleaf weeds, expanding its utility in settings such as golf courses, residential lawns, and athletic fields. mda.state.mn.uspbigordonturf.com

Table 2: Weed Control Spectrum of this compound

| Weed Type | Examples of Controlled Species | Primary Crop(s) | Reference(s) |

|---|---|---|---|

| Annual Grasses | Echinochloa spp. (Barnyardgrass) | Rice | jst.go.jpnih.gov |

| Sedges | Schoenoplectus juncoides, Yellow Nutsedge (Cyperus esculentus), Purple Nutsedge, Kyllinga species | Rice, Turf | mda.state.mn.uspbigordonturf.comjst.go.jp |

| Broadleaf Weeds | Monochoria vaginalis, Lindernia spp., Common Chickweed, Dollarweed, Ground Ivy | Rice, Turf | mda.state.mn.usjst.go.jpnih.gov |

| Perennial Weeds | Sagittaria trifolia, Bolboschoenus maritimus, Eleocharis kuroguwai | Rice | jst.go.jpcabidigitallibrary.org |

| Resistant Weeds | Sulfonylurea (SU)-resistant biotypes | Rice | researchgate.netjst.go.jpnih.gov |

Overview of this compound's Role in Sustainable Agriculture Research

From an environmental standpoint, this compound is reported to have favorable toxicological and ecotoxicological profiles. researchgate.net However, studies also indicate that it is slightly to moderately persistent and highly mobile in soil, which may pose a risk of leaching into groundwater in permeable soils. mda.state.mn.us The granular formulation is designed to mitigate some risks, such as spray drift, and watering-in the granules after application helps move the chemical into the soil, reducing the potential for surface runoff. mda.state.mn.usregulations.gov

In the context of integrated weed management (IWM), this compound is a valuable component. Its wide application window, from pre-emergence to post-emergence of weeds, offers farmers greater flexibility. researchgate.netjst.go.jp Furthermore, its efficacy against herbicide-resistant weeds, particularly those resistant to other ALS inhibitors like sulfonylureas, makes it a critical tool for resistance management strategies, helping to preserve the long-term effectiveness of other herbicides. pbigordonturf.comnih.gov

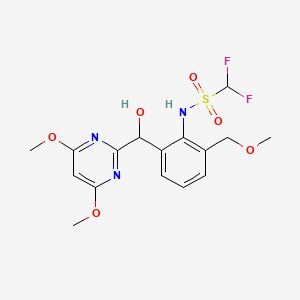

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[2-[(4,6-dimethoxypyrimidin-2-yl)-hydroxymethyl]-6-(methoxymethyl)phenyl]-1,1-difluoromethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F2N3O6S/c1-25-8-9-5-4-6-10(13(9)21-28(23,24)16(17)18)14(22)15-19-11(26-2)7-12(20-15)27-3/h4-7,14,16,21-22H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBVTCXMRYKRTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C(=CC=C1)C(C2=NC(=CC(=N2)OC)OC)O)NS(=O)(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F2N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058021 | |

| Record name | Pyrimisulfan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221205-90-9 | |

| Record name | Pyrimisulfan [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221205909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimisulfan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimisulfan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIMISULFAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z22U86D91Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Structure Activity Relationship Sar Studies of Pyrimisulfan

Synthetic Pathways and Methodologies for Pyrimisulfan Production

The synthesis of this compound involves a multi-step chemical process. A key production method begins with the reaction of o-nitrophenyl-acetonitrile and 4,6-dimethoxy-2-methylsulfonylpyrimidine to create a crucial intermediate. researchgate.net This intermediate then undergoes a sequence of reactions including oxidation, dehydrocyanation, and reduction. researchgate.net This series of transformations yields an aniline (B41778) compound that features a pyrimidinyl-containing group at the 2'-position. researchgate.net The final step in the production of this compound is the sulfonation of this aniline derivative. researchgate.net

Industrial production methods focus on achieving high yield and purity while minimizing byproducts. researchgate.net Patent literature describes various methods for producing sulfone derivatives from sulfide (B99878) derivatives through oxidation, a common strategy in manufacturing this class of herbicides. These processes often utilize catalysts and specific solvent systems to ensure the reaction proceeds efficiently and safely on a large scale. researchgate.net

Structure-Activity Relationship (SAR) Investigations of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its derivatives correlates with their herbicidal activity. pssj2.jpnih.gov These investigations involve systematically modifying different parts of the molecule—the benzene (B151609) ring, the sulfonyl group, and the bridge connecting the rings—and evaluating the resulting impact on efficacy against target weeds. researchgate.net

Influence of Substituent Modifications on Herbicidal Efficacy

Research into the SAR of this compound analogs has revealed several key structural features that govern its herbicidal potency and selectivity. researchgate.net

Benzene Ring Substituents: Modifications to the benzene ring significantly impact herbicidal activity. Introducing a halogen at the 6-position, for instance, results in derivatives with high herbicidal efficacy. researchgate.net However, these modifications can also lead to increased phytotoxicity in some crops. researchgate.net The methoxymethyl group has been identified as the most effective substituent at this position for achieving a broad spectrum of weed control with high activity. researchgate.net

Sulfonyl Group Modifications: The nature of the group attached to the sulfonyl moiety is critical. Among the various sulfonamides synthesized, those containing haloalkyl and cyanoalkyl groups demonstrated good herbicidal activity. researchgate.net Notably, the difluoromethyl (F₂CH) group was found to confer high activity and a broad control spectrum, effective against weeds like Echinochloa oryzicola. researchgate.net

Bridging Moiety: The group that links the two ring systems also plays a crucial role. Investigations into different bridging atoms and groups found that a hydroxyl (-OH) group in this position was optimal for herbicidal activity. researchgate.net In contrast, replacing the oxygen bridge with a sulfur atom to create S-pyrimidinylthiosalicylic acids was shown to improve safety for cotton plants, though it somewhat reduced the herbicidal activity against broadleaf weeds. researchgate.net

The following table summarizes the herbicidal activity of various sulfonanilide analogs based on substituent modifications, with phytotoxicity measured by ED₁₀ (the dose causing 10% injury to rice) and herbicidal activity by ED₉₀ (the dose required for 90% control of Echinochloa). A higher ratio of ED₁₀ to ED₉₀ indicates better selectivity.

| R1 | R2 | R3 | Phytotoxicity ED₁₀ (g/ha) | Herbicidal Activity ED₉₀ (g/ha) | Selectivity Ratio (ED₁₀/ED₉₀) |

|---|---|---|---|---|---|

| H | CH₃ | CH₃ | 63 | 16 | 4 |

| CH₃ | CH₃ | CH₃ | 250 | 16 | 16 |

| C₂H₅ | CH₃ | CH₃ | 63 | 63 | 1 |

| CH₃ | H | CH₃ | 4 | 16 | 1/4 |

| CH₃ | i-C₃H₇ | CH₃ | 63 | 16 | 4 |

Data sourced from Modern Crop Protection Compounds, 2011. scribd.com

Design and Synthesis of Novel this compound Derivatives for Enhanced Activity

Building on the foundational SAR data, researchers have designed and synthesized novel derivatives of this compound to enhance its activity, broaden its weed control spectrum, or improve crop selectivity. researchgate.netgoogle.com One approach involves using the core this compound structure as a scaffold to develop new families of herbicides. For example, based on the this compound template, a series of thirty-six 2-benzoyl pyrimidine (B1678525) derivatives were designed and synthesized to explore new herbicidal candidates. researchgate.net

The discovery process for novel herbicides often involves creating libraries of related compounds by making targeted substitutions at key positions identified through SAR studies. rsc.orgmdpi.com This rational design approach, which may be aided by computational and molecular docking studies, aims to optimize the interaction of the herbicide with its target site, the ALS enzyme. rsc.org The goal is to develop new active ingredients with improved performance characteristics, such as efficacy against herbicide-resistant weed biotypes or a more favorable environmental profile. researchgate.netpbigordonturf.com

Elucidation of Pyrimisulfan S Mode of Action in Plants

Biochemical Mechanism of Acetolactate Synthase (ALS) Inhibition by Pyrimisulfan

Molecular Interactions with ALS Enzyme Active Sites

This compound's inhibitory effect stems from its interaction with the active site of the ALS enzyme. To exhibit high inhibitory activity, a specific molecular configuration is necessary, involving a hydrophobic group, a pyrimidine (B1678525) ring, and an acidic group connected by a suitable linkage. jst.go.jp While detailed public research on the precise binding of this compound to the ALS active site is limited, the general mechanism for ALS-inhibiting herbicides involves the molecule fitting into the enzyme's catalytic pocket. nih.govfrontiersin.org This binding prevents the enzyme's natural substrates from accessing the active site, thereby blocking the production of essential amino acids. invasive.org The molecular structure of this compound, a sulfonanilide with a pyrimidinyl-containing group, is specifically designed to achieve this high affinity and potent inhibition. jst.go.jp Research on other ALS inhibitors has shown that mutations at specific amino acid residues within the active site, such as Pro-197, can confer resistance by altering the binding affinity of the herbicide. nih.govfrontiersin.org

Downstream Biochemical and Physiological Effects in Susceptible Plants

Visible symptoms in affected plants typically include:

Growth Inhibition: The most immediate and primary effect is the stoppage of growth. mdpi.com

Leaf Necrosis: Tissues begin to die, leading to browning and decay of the leaves. mdpi.com

Chlorosis: A yellowing of the leaves due to a reduction in chlorophyll (B73375) can occur.

Permanent Wilting: The plant loses turgor and is unable to recover. frontiersin.org

These symptoms ultimately lead to the death of the susceptible weed. chemicalwarehouse.com The herbicide is absorbed through both the foliage and roots, allowing for comprehensive translocation throughout the plant and ensuring effective control. chemicalwarehouse.com

Spectrum of Herbicidal Activity and Plant Selectivity Research

This compound demonstrates a broad spectrum of herbicidal activity, proving effective for both pre-emergence and post-emergence weed control. chemicalwarehouse.commda.state.mn.us Its efficacy extends to various problematic weeds in different agricultural and turfgrass systems. researchgate.netashs.org

Efficacy Against Various Weeds in Rice Cultivation Systems

This compound is a key herbicide for weed management in both transplanted and water-seeded rice. jst.go.jp It effectively controls a wide range of major paddy field weeds, including annual grasses, sedges, and broadleaf species. researchgate.netjst.go.jp Notably, it is also effective against sulfonylurea-resistant (SU-resistant) weeds, which pose a significant challenge in rice cultivation. researchgate.netcabidigitallibrary.org

Table 1: Weeds Controlled by this compound in Rice Cultivation

| Common Name | Scientific Name | Efficacy | Citations |

|---|---|---|---|

| Barnyardgrass | Echinochloa spp. | High | researchgate.net, jst.go.jp, ashs.org |

| Rock Bulrush | Schoenoplectus juncoides | High | jst.go.jp, ashs.org |

| Pickerelweed | Monochoria vaginalis | High | jst.go.jp, ashs.org |

| Lindernia | Lindernia spp. | High | jst.go.jp, ashs.org |

| Arrowhead | Sagittaria trifolia | High | jst.go.jp, cabidigitallibrary.org |

| Kuroguwai | Eleocharis kuroguwai | High | jst.go.jp, cabidigitallibrary.org |

| Sea Clubrush | Bolboschoenus maritimus | High | jst.go.jp, cabidigitallibrary.org |

| Japanese Bulrush | Scirpus nipponicus | High | jst.go.jp |

This table is interactive. Click on the headers to sort.

Research has shown that granular formulations of this compound can provide 96% to 100% control of 16 different weed species when applied pre-emergence. ashs.org Even at the early post-emergence stage, it controlled seven different weed species with 90% to 100% efficacy, including biotypes with confirmed resistance to sulfonylurea herbicides. ashs.org

Efficacy Against Weeds in Turfgrass Systems

This compound is also registered for use in warm- and cool-season turfgrass for the control of certain broadleaf weeds, sedges, and kyllinga species. mda.state.mn.us It can be applied to a variety of sites, including residential lawns, parks, athletic fields, and golf courses. mda.state.mn.us

Table 2: Weeds Controlled by this compound in Turfgrass Systems

| Common Name | Scientific Name | Efficacy | Citations |

|---|---|---|---|

| Yellow Nutsedge | Cyperus esculentus | High | ashs.org, mda.state.mn.us, cambridge.org |

| White Clover | Trifolium repens | High | researchgate.net, ashs.org |

| Wild Violet | Viola spp. | High | researchgate.net, ashs.org |

| Ground Ivy | Glechoma hederacea | Moderate to High | researchgate.net, ashs.org, mda.state.mn.us |

| Virginia Buttonweed | Diodia virginiana | Moderate to High | researchgate.net, ashs.org |

| Green Kyllinga | Kyllinga brevifolia | High | mda.state.mn.us |

| Common Chickweed | Stellaria media | High | mda.state.mn.us |

| Dollarweed | Hydrocotyle spp. | High | mda.state.mn.us |

This table is interactive. Click on the headers to sort.

Field trials have demonstrated that this compound, particularly in combination with other herbicides like penoxsulam, effectively controls a range of difficult turf weeds. researchgate.netashs.org For instance, sequential applications have been shown to provide excellent control (93% to 100%) of ground ivy and yellow nutsedge. ashs.orgcambridge.org

Research on Crop Tolerance and Selectivity Mechanisms

A critical aspect of any herbicide is its selectivity, meaning its ability to control weeds without harming the desired crop. wiserpub.com this compound exhibits high selectivity in rice, causing no phytotoxic injury when applied correctly. researchgate.netjst.go.jp This selectivity is a result of physiological mechanisms within the rice plant. wiserpub.com

The primary mechanism for herbicide selectivity is often differential metabolism. researchgate.net Tolerant plants, like rice, can rapidly metabolize the herbicide into non-toxic compounds before it can cause significant harm. researchgate.net In contrast, susceptible weeds are unable to detoxify the herbicide as quickly, leading to the inhibition of ALS and eventual death. researchgate.net

Research into multiple herbicide-resistant weeds, such as Echinochloa phyllopogon, has identified specific cytochrome P450 enzymes (e.g., CYP81A12 and CYP81A21) that can metabolize and confer resistance to this compound and other ALS inhibitors. researchgate.net This highlights the role of metabolic pathways in determining both crop tolerance and weed resistance. The physical properties of the herbicide formulation, such as controlled-release granules, can also enhance crop safety and optimize performance under various field conditions. jst.go.jpcabidigitallibrary.orgresearchgate.net

Mechanisms and Management of Herbicide Resistance to Pyrimisulfan

Characterization of Target-Site Resistance (TSR) Mechanisms

Target-site resistance (TSR) is a primary mechanism by which weeds evolve the ability to survive herbicide applications. dpird.wa.gov.aunih.gov This form of resistance arises from genetic mutations within the gene that codes for the herbicide's target protein. nih.govresearchgate.net These mutations alter the protein's structure, reducing the herbicide's ability to bind to it effectively, thereby rendering the plant resistant. nih.gov

Identification of ALS Gene Mutations Conferring Resistance

Pyrimisulfan is an acetolactate synthase (ALS) inhibiting herbicide. jst.go.jp Resistance to ALS inhibitors is frequently associated with specific point mutations in the ALS gene. nih.gov Research has identified several key mutations that confer resistance to this class of herbicides.

For instance, in the weed species Sagittaria trifolia L., mutations at Pro197 and Trp574 in the ALS gene have been linked to resistance to sulfonylurea herbicides, a class that includes this compound. jst.go.jp Specifically, a Trp574 mutation was found to confer resistance to this compound. jst.go.jp Similarly, in Echinochloa species, mutations at Pro197 (to Serine or Threonine) and Ser653 (to Asparagine) have been identified in populations resistant to ALS inhibitors. mdpi.com In Amaranthus palmeri, point mutations leading to amino acid substitutions at codons 197 (Proline to Serine), 377 (Arginine to Glutamine), 574 (Tryptophan to Leucine), and 653 (Serine to Asparagine) have been documented. scirp.org

A double mutation, Pro197-Ser plus Trp574-Leu, has been identified in shepherd's-purse, conferring a high level of resistance to ALS-inhibiting herbicides. mdpi.com This highlights the potential for multiple mutations within the same gene to confer even greater levels of resistance.

Table 1: Documented ALS Gene Mutations Conferring Resistance to ALS-Inhibiting Herbicides

| Weed Species | Original Amino Acid | Position | Substituted Amino Acid | Reference |

| Sagittaria trifolia L. | Proline | 197 | Multiple | jst.go.jp |

| Sagittaria trifolia L. | Tryptophan | 574 | Multiple | jst.go.jp |

| Echinochloa spp. | Proline | 197 | Serine, Threonine | mdpi.com |

| Echinochloa spp. | Serine | 653 | Asparagine | mdpi.com |

| Amaranthus palmeri | Proline | 197 | Serine | scirp.org |

| Amaranthus palmeri | Arginine | 377 | Glutamine | scirp.org |

| Amaranthus palmeri | Tryptophan | 574 | Leucine | scirp.org |

| Amaranthus palmeri | Serine | 653 | Asparagine | scirp.org |

| Shepherd's-purse | Proline | 197 | Serine | mdpi.com |

| Shepherd's-purse | Tryptophan | 574 | Leucine | mdpi.com |

| Echinochloa crus-galli | Alanine | 122 | Asparagine | nih.gov |

| Echinochloa oryzicola | Tryptophan | 574 | Leucine | nih.gov |

Functional Analysis of Mutant ALS Enzymes

The functional consequence of these ALS gene mutations is a decreased sensitivity of the ALS enzyme to inhibiting herbicides. researchgate.net Studies on resistant biotypes of Cyperus difformis have shown that the ALS enzyme from resistant plants is significantly less sensitive to ALS-inhibiting herbicides compared to the enzyme from susceptible plants. researchgate.net

Molecular docking analyses provide further insight into how these mutations affect herbicide binding. For example, in a study on shepherd's-purse with a double mutation (Pro197-Ser plus Trp574-Leu), the amino acid substitutions were predicted to decrease the binding energy between the ALS protein and the herbicide mesosulfuron-methyl. mdpi.com This reduced binding stability is attributed to a decrease in hydrogen bonds and other interactions, ultimately leading to resistance. mdpi.com Similarly, computational studies on wheat ALS have shown that mutations at specific residues can lower the binding affinity for sulfonylurea herbicides. nih.gov

Investigation of Non-Target-Site Resistance (NTSR) Mechanisms

Non-target-site resistance (NTSR) encompasses a variety of mechanisms that prevent a lethal dose of the herbicide from reaching its target site. dpird.wa.gov.aunih.gov These mechanisms are often more complex than TSR and can confer resistance to multiple herbicide classes with different modes of action. nih.govnih.gov

Role of Cytochrome P450 Monooxygenases (CYP81A Subfamily) in Metabolism-Based Resistance

Enhanced metabolism of herbicides is a key NTSR mechanism. mdpi.com Cytochrome P450 monooxygenases (P450s) are a large family of enzymes that play a crucial role in the detoxification of foreign compounds, including herbicides. mdpi.complos.org

Research has specifically implicated the CYP81A subfamily of P450s in resistance to ALS inhibitors. frontiersin.org In the weed Echinochloa phyllopogon, two P450 genes, CYP81A12 and CYP81A21, have been associated with resistance to the ALS inhibitors bensulfuron-methyl (B33747) and penoxsulam. nih.gov Studies have shown that resistant plants can metabolize these herbicides more rapidly than susceptible plants through reactions like O-demethylation. nih.gov The CYP81A enzyme family has demonstrated the ability to metabolize a wide range of herbicides, highlighting its potential for conferring broad cross-resistance. acs.orgresearchgate.net

Other Herbicide-Metabolizing Enzymes (e.g., Glucosyltransferases, Glutathione (B108866) S-Transferases) in this compound Resistance

Besides P450s, other enzyme families contribute to herbicide metabolism and NTSR. These include glutathione S-transferases (GSTs) and glucosyltransferases (GTs). researchgate.netmdpi.com

Glutathione S-Transferases (GSTs): These enzymes detoxify herbicides by conjugating them with glutathione, making them more water-soluble and less toxic. mdpi.comtubitak.gov.tr Overexpression of GST genes has been linked to herbicide resistance in various weed species. plos.org In some cases, GST inhibitors have been shown to increase the effectiveness of herbicides in resistant populations, confirming the role of GSTs in resistance. researchgate.net

Glucosyltransferases (GTs): GTs inactivate herbicides by attaching a glucose molecule to them, a process known as glycosylation. mdpi.com This modification also increases the water solubility of the herbicide, facilitating its sequestration or further degradation.

The coordinated action of P450s, GSTs, and GTs forms a three-phase detoxification pathway for herbicides in plants. researchgate.net

Studies on Reduced Herbicide Uptake or Translocation in Resistant Biotypes

Reduced absorption or translocation of an herbicide can also contribute to NTSR. mdpi.comucanr.edu This means that less of the active ingredient is taken up by the plant or moved to its site of action. mdpi.com

While this mechanism has been documented for other herbicides, its specific role in this compound resistance is less clear from the provided context. However, studies on other herbicides have shown that resistant weed biotypes can exhibit reduced herbicide uptake through the plasma membrane or altered translocation patterns. mdpi.com For example, in some cases of glyphosate (B1671968) resistance, the herbicide is sequestered in the vacuole, preventing it from reaching its target in the chloroplasts. nih.gov In a study on Glebionis coronaria resistant to ALS inhibitors, however, absorption and translocation of radiolabeled herbicides did not appear to be a contributing factor to resistance. frontiersin.org This indicates that the importance of this mechanism can vary depending on the weed species and the specific herbicide.

Cross-Resistance Patterns and Their Molecular Basis

Cross-Resistance to Other ALS Inhibitors and Unrelated Herbicide Classes

The repeated use of ALS inhibitors, including this compound, has led to the evolution of resistant weed biotypes. This resistance is often not limited to a single herbicide but extends to others with the same mode of action, a phenomenon known as cross-resistance.

Cross-Resistance to ALS Inhibitors: Weed populations that have developed resistance to this compound frequently exhibit cross-resistance to other herbicides within the ALS-inhibiting group. This is primarily due to target-site mutations in the ALS gene. google.comcambridge.orgbioone.org These mutations can confer broad resistance across various chemical families of ALS inhibitors, such as sulfonylureas (SUs), imidazolinones (IMIs), triazolopyrimidines (TPs), pyrimidinyl-thiobenzoates (PTBs), and sulfonylamino-carbonyl-triazolinones (SCTs). google.com

For instance, research has shown that biotypes of Kyllinga brevifolia (green kyllinga) with a mutation at the Asp-376-Glu position in the ALS gene are resistant to five different families of ALS inhibitors. cambridge.orgbioone.org Similarly, certain biotypes of Schoenoplectus juncoides have shown varied cross-resistance patterns to ALS inhibitors depending on the specific amino acid substitution in the ALS enzyme. researchgate.netjst.go.jp Studies have identified that substitutions at Pro197 or Trp574 are a common basis for resistance to sulfonylureas in these weeds. researchgate.netjst.go.jp In some cases, this compound has shown activity against weeds that have developed resistance to other ALS-inhibiting herbicides like sulfonylureas. ashs.orgpbigordonturf.com

Cross-Resistance to Unrelated Herbicide Classes: Cross-resistance is not confined to herbicides with the same mode of action. Non-target-site resistance (NTSR), particularly enhanced herbicide metabolism, can lead to resistance to herbicides from entirely different classes. This type of resistance is a significant challenge as it can be unpredictable. nih.gov

A notable mechanism for NTSR involves the cytochrome P450 monooxygenase enzymes. nih.govresearcher.life In a study on multiple herbicide-resistant Echinochloa phyllopogon (late watergrass), the overexpression of genes from the CYP81A subfamily was found to confer cross-resistance to all chemical groups of ALS inhibitors. nih.gov This metabolic resistance also extended to herbicides with different modes of action, including those that inhibit photosystem II, phytoene (B131915) desaturase, and protoporphyrinogen (B1215707) oxidase, among others. nih.gov Research predicted and confirmed that this mechanism endowed cross-resistance to this compound. nih.govoup.com

Academic Approaches to Herbicide Resistance Management

To combat the growing issue of herbicide resistance, academic research focuses on proactive and integrated strategies to preserve the efficacy of herbicides like this compound.

Strategies for Delaying this compound Resistance Evolution

The core principle for delaying herbicide resistance is to reduce the selection pressure on weed populations. cdms.netmanageresistancenow.ca This can be achieved through several key strategies:

Herbicide Rotation: Rotating the use of this compound (a Group 2 herbicide) with herbicides from different mode of action (MoA) groups is a fundamental and effective tactic. cdms.netmanageresistancenow.caufl.edu This rotation, both within a single growing season and between years, prevents the continuous selection for weeds resistant to a single MoA. manageresistancenow.caufl.educroplife.org.au

Herbicide Mixtures: Using tank-mixes or pre-packaged products containing this compound and another herbicide with a different, effective MoA can be more effective than rotation alone. ufl.educroplife.org.augrowiwm.org For a mixture to be effective in managing resistance, both active ingredients should be effective against the target weed. croplife.org.auweedsmart.org.au

Following Label Rates: Applying herbicides at the recommended full label rates ensures maximum efficacy and reduces the survival of partially resistant weeds. croplife.org.autaurus.ag

Scouting and Monitoring: Regularly monitoring fields after application helps in the early detection of resistant weed patches, allowing for timely intervention before they spread. cdms.net

Integrated Weed Management (IWM) Research Incorporating this compound

Integrated Weed Management (IWM) is a comprehensive approach that combines multiple weed control tactics to create a robust and sustainable management system. growiwm.org Relying solely on herbicides is discouraged; instead, this compound should be a component of a larger IWM program. croplife.org.auk-state.edu

Key components of an IWM program that can incorporate this compound include:

Cultural Practices:

Crop Rotation: Diversifying crop rotations disrupts weed life cycles and allows for the use of a wider range of herbicide MoAs. manageresistancenow.ca

Competitive Crops: Planting competitive crop varieties at optimal densities can help suppress weed growth. manageresistancenow.ca

Sanitation: Using certified weed-free seed and cleaning equipment between fields prevents the introduction and spread of resistant weed seeds. manageresistancenow.capesticidestewardship.org

Mechanical and Physical Control:

Tillage: Strategic tillage can be used to manage the weed seedbank. manageresistancenow.ca

Hand-Weeding or Spot Treatment: For small, isolated patches of resistant weeds, manual removal or targeted non-selective herbicide applications can prevent seed production. pesticidestewardship.orgcottoninc.com

Preventing Weed Seed Set: A critical goal of IWM is to minimize the addition of weed seeds to the soil seedbank. manageresistancenow.cacroplife.org.au This includes controlling weed escapes along field edges and in non-crop areas. manageresistancenow.ca

By integrating these diverse strategies, the selection pressure for this compound resistance is significantly reduced, helping to maintain its effectiveness for future use. croplife.org.augrowiwm.org

Environmental Fate and Behavior of Pyrimisulfan

Degradation Pathways in Environmental Compartments

The breakdown of pyrimisulfan in the environment is influenced by several factors, including the presence of oxygen, sunlight, and microbial activity.

Aerobic and Anaerobic Degradation in Soil and Aquatic Systems

The presence of oxygen is a critical factor in the degradation of this compound. In aerobic conditions, found in the upper layers of soil and well-oxygenated water, this compound is broken down by microorganisms. regulations.gov This process, known as aerobic biotransformation, is the main pathway for its dissipation. regulations.govmda.state.mn.us Laboratory studies have measured the aerobic soil metabolism half-life of this compound to be between 17.6 and 159 days, indicating it is slightly to moderately persistent. regulations.govmda.state.mn.us In aerobic aquatic systems, the degradation is faster, with half-lives ranging from 16.8 to 25.8 days. regulations.govmda.state.mn.us

Conversely, under anaerobic (oxygen-deprived) conditions, this compound is stable and does not readily degrade. regulations.govmda.state.mn.us Studies have shown that no significant degradation occurred in anaerobic soil metabolism experiments. regulations.gov This suggests that in environments such as waterlogged soils or deep sediments where oxygen is absent, this compound and its degradates are likely to persist for longer periods. regulations.gov

Table 1: Aerobic Degradation Half-Life of this compound

| Environmental Compartment | Half-Life Range (Days) | Conditions |

| Soil | 17.6 - 159 | Aerobic, 20°C |

| Aquatic System | 16.8 - 25.8 | Aerobic, 20°C |

Photodegradation Studies

Photodegradation, the breakdown of chemicals by sunlight, appears to be a minor degradation pathway for this compound. regulations.gov In aqueous photolysis studies, this compound demonstrated considerable stability, with a phototransformation half-life of 214 days in pH 7 buffered water. regulations.govmda.state.mn.us The half-life was shorter in sterilized rice paddy water (46 days), which may indicate that other substances in the water can indirectly promote photodegradation. regulations.gov The only degradates identified in these studies were M-2 and M-15, which are also produced through other degradation pathways. regulations.gov Soil photolysis studies did not show significantly more degradation compared to aerobic soil metabolism studies conducted in the dark. regulations.gov

Formation and Persistence of Environmental Metabolites

As this compound degrades, it forms a series of breakdown products, or metabolites, which have their own environmental fate characteristics.

Identification and Characterization of Major Degradates

Aerobic metabolism studies have identified at least eight organic degradates of this compound. regulations.gov Of these, seven are considered major environmental degradates: M-1, M-2, M-5, M-8, M-15, M-18, and Imino-M-18. mda.state.mn.us An additional minor degradate, M-12, has also been identified. mda.state.mn.usregulations.gov Most of these degradates are structurally similar to the parent this compound, featuring only slight modifications. regulations.gov However, two degradates, M-18 and Imino-M-18, are exceptions, as their formation involves the breaking of the pyrimidine (B1678525) ring. mda.state.mn.usregulations.gov All eight of these identified degradates are considered residues of concern in drinking water assessments due to their formation in environmentally relevant conditions and their persistence. regulations.gov

Mobility and Transport Studies in Soil and Water Systems

Mobility studies are crucial for understanding the potential for a chemical to move from its application site into other environmental compartments, such as groundwater. Both this compound and its major degradates have been shown to be mobile to highly mobile in soil. regulations.govmda.state.mn.us This is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which measures a chemical's tendency to bind to soil particles versus dissolving in soil water. Lower Koc values indicate higher mobility.

This compound has reported Koc values ranging from 2 to 49 mL/gOC. regulations.govmda.state.mn.us Its degradates are similarly mobile, with Koc values of 7-17 mL/gOC for M-1, 12-31 mL/gOC for M-15, and 2-26 mL/gOC for Imino-M-18. regulations.govmda.state.mn.us This high mobility creates a potential for the chemical to leach through the soil profile. regulations.gov Field studies have confirmed this potential, with parent this compound being detected in soil core samples down to a depth of 60-75 cm just seven days after application. regulations.gov This mobility means that this compound and its degradates have the potential to reach groundwater and surface water. mda.state.mn.usregulations.gov

Table 2: Soil Mobility of this compound and Key Degradates

| Compound | Koc Value Range (mL/gOC) | Mobility Classification |

| This compound | 2 - 49 | Mobile to Highly Mobile |

| M-1 | 7 - 17 | Highly Mobile to Mobile |

| M-15 | 12 - 31 | Mobile |

| Imino-M-18 | 2 - 26 | Highly Mobile to Mobile |

Leaching Potential in Various Soil Types

The mobility of a pesticide in soil is a key determinant of its potential to leach into groundwater. Research and environmental fate assessments consistently classify this compound as having high to very high mobility in soil environments. mda.state.mn.usregulations.govmass.gov This characteristic is primarily attributed to its low affinity for binding to soil particles. mass.gov

The soil organic carbon-water partitioning coefficient (Koc) is a critical measure of a chemical's tendency to adsorb to soil. Low Koc values indicate weak adsorption and a higher potential for movement with soil water. Studies have determined that this compound's Koc values range from 2 to 49 mL/gOC. regulations.gov A Koc value below 50 is indicative of a very high mobility potential. mass.gov Furthermore, the adsorption of this compound and its breakdown products (degradates) appears to be only weakly associated with the organic carbon content of the soil. regulations.gov This suggests that even in soils with higher organic matter, the compound's movement may not be significantly impeded.

Field dissipation studies provide direct evidence of this compound's leaching capability. In these studies, the parent compound was detected in soil core samples at depths of 60-75 cm just seven days after application, demonstrating rapid downward movement through the soil profile. regulations.gov Due to these properties, regulatory bodies issue groundwater advisories for products containing this compound, cautioning that its use in areas with permeable soils, especially where the water table is shallow, may lead to groundwater contamination. mda.state.mn.us

The major environmental degradates of this compound also exhibit high mobility, similar to the parent compound. mda.state.mn.usmass.gov This extends the potential for "this compound-like" chemicals to leach through the soil. regulations.govregulations.gov

Table 1: Soil Mobility of this compound and Its Degradates

| Compound | Koc Value (mL/gOC) | Mobility Classification | Source(s) |

|---|---|---|---|

| This compound | 2 - 49 | Mobile to Highly Mobile | mda.state.mn.usregulations.gov |

| M-1 | 7 - 17 | Highly Mobile | mda.state.mn.us |

| M-15 | 12 - 31 | Highly Mobile | mda.state.mn.us |

The type of soil plays a significant role in the rate and extent of leaching. ballance.co.nzashs.org Soils with coarse textures, such as sands, stony soils, gravels, and pumice soils, have high permeability and allow water to drain easily. ballance.co.nzkochagronomicservices.com In such environments, the high mobility of this compound poses a greater risk for rapid movement towards groundwater. mda.state.mn.usballance.co.nz Conversely, finer textured soils like clays (B1170129) and loams have lower infiltration rates, which may slow the downward movement of the herbicide. ucanr.edu

Runoff and Surface Water Contamination Research

This compound has the potential to contaminate surface water bodies through runoff from treated areas. mda.state.mn.us Product labels often include a surface water advisory, noting this potential. mda.state.mn.us However, the risk of runoff is influenced by the product's formulation and application practices. This compound is available as a granular product, which is a formulation less prone to drift than liquid sprays. mda.state.mn.usregulations.gov Labels typically instruct users to water the granules into the soil after application. regulations.gov This practice is expected to reduce the potential for runoff by moving the herbicide deeper into the soil profile, making it less available to be washed away by surface water flow. mda.state.mn.usregulations.gov

Despite these mitigation factors, the possibility of this compound and its degradates reaching surface water remains a consideration in environmental risk assessments. regulations.gov These assessments have considered the potential for the compound to be present in drinking water sources, both from surface water and groundwater. mda.state.mn.usregulations.gov For the purposes of dietary risk assessment, the U.S. Environmental Protection Agency (EPA) used Estimated Drinking Water Concentrations (EDWCs) for this compound and its degradates in groundwater, with values of 31.7 µg/L for acute (short-term) exposure and 24.1 µg/L for chronic (long-term) exposure assessments. mda.state.mn.us

The detection and quantification of this compound and its primary degradates in water require sensitive analytical methods. Research has focused on developing and validating these methods to monitor potential contamination. One such method uses High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC/MS/MS) for the quantitative determination of this compound and its transformation products M-1, M-15, and Imino-M-18 in water. epa.govepa.gov

Table 2: Research Findings on this compound in Water

| Finding | Detail | Source(s) |

|---|---|---|

| Regulatory Advisory | Products have a potential for reaching surface water via runoff after application. | mda.state.mn.us |

| Runoff Mitigation | The granular formulation, when watered-in after application, is expected to reduce runoff risk by moving the chemical deeper into the soil. | mda.state.mn.usregulations.gov |

| Drinking Water Assessment | The EPA has used modeled Estimated Drinking Water Concentrations (EDWCs) from groundwater of 31.7 µg/L (acute) and 24.1 µg/L (chronic) for risk assessments. | mda.state.mn.us |

| Analytical Detection | A validated method (HPLC/MS/MS) can quantify this compound and its key degradates in water with a Limit of Quantification (LOQ) of 2.0 parts per billion (ppb). | epa.gov |

General research into pesticide runoff highlights that contamination of surface water is often linked to the farming season and can be influenced by factors like rainfall intensity following application. gwct.org.ukresearchgate.netmdpi.com Management practices such as maintaining vegetated buffer strips between treated areas and water bodies are recognized as effective methods for intercepting and reducing pesticide runoff. gwct.org.uk

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| M-1 |

| M-2 |

| M-5 |

| M-8 |

| M-12 |

| M-15 |

| M-18 |

| Imino-M-18 |

| Trifloxysulfuron |

| MSMA |

| TFH |

| Propyzamide |

| Glyphosate (B1671968) |

| Bromobutide |

| Pretilachlor |

| EPTC |

Ecological Impact Research on Non Target Organisms

Studies on Non-Target Terrestrial Plants

As a herbicide, pyrimisulfan is recognized as being highly toxic to certain terrestrial plants, including both monocots and dicots. regulations.gov It has been shown to affect seedling emergence. regulations.gov

Studies have identified high toxicity levels of this compound for non-target terrestrial plants. regulations.gov The most sensitive dicot species identified in studies was radish, with effects observed on its height, while for monocots, onion was the most sensitive, with impacts on its dry weight. regulations.gov Given its granular formulation, the potential for spray drift is considered negligible. regulations.gov Furthermore, the practice of watering-in the herbicide after application helps to move it deeper into the soil, which in turn reduces the likelihood of runoff. regulations.gov However, there are label warnings regarding the potential for damage to sensitive plants from the use of composted grass clippings from treated areas. mda.state.mn.us

Table 1: Terrestrial Plant Toxicity Data for this compound (Data sourced from ecological risk assessments)

| Endpoint | Species | Value (lbs a.i./A) | Effect |

| IC25 | Dicots (most sensitive: Radish) | 0.0004813 | Seedling Emergence (Height) |

| IC25 | Monocots (most sensitive: Onion) | 0.00457 | Seedling Emergence (Dry Weight) |

Research on Aquatic Organisms

The potential for this compound to reach aquatic environments through runoff necessitates research on its effects on aquatic life. fao.org

This compound is considered practically non-toxic to non-vascular aquatic plants. mda.state.mn.us Risk assessments comparing this compound concentrations in the water column to the most sensitive non-vascular plant, Selenastrum capricornutum, have not shown significant risk. regulations.gov The toxicity of this compound to aquatic plants, both vascular and non-vascular, ranges, with LC50 values from 0.0023 to 9.4 mg a.i./L. regulations.gov The most sensitive aquatic vascular plant was identified as duckweed (Lemna gibba). regulations.gov

Table 2: Aquatic Plant Toxicity Data for this compound (Data derived from various ecotoxicological studies)

| Species | Endpoint | Value (mg a.i./L) | Effect |

| Selenastrum capricornutum (Green Algae) | EC50 | >9.4 | Growth Inhibition |

| Lemna gibba (Duckweed) | IC50 | 0.0023 | Reduction in Frond Number Yield |

| Lemna gibba (Duckweed) | NOAEC | 0.0012 | Reduction in Frond Number Yield |

On an acute basis, this compound is classified as practically non-toxic to freshwater and estuarine/marine invertebrates. regulations.govmass.gov Studies on Daphnia magna, a freshwater invertebrate, have determined a 48-hour LC50 to be greater than 122 mg/L. regulations.gov Chronic toxicity tests on daphnids resulted in a 21-day No-Observed-Adverse-Effect-Concentration (NOAEC) of 41 mg a.i./L, based on parental survival and immobility. regulations.gov The chemical properties of this compound suggest it is unlikely to have significant exposure to benthic invertebrates as it does not readily partition to organics or soils. regulations.gov

Table 3: Aquatic Invertebrate Toxicity Data for this compound (Based on acute and chronic toxicity studies)

| Species | Test Duration | Endpoint | Value (mg a.i./L) | Classification |

| Daphnia magna | 48 hours | LC50 | >122 | Practically non-toxic |

| Daphnia magna | 21 days | NOAEC | 41 | - |

| Estuarine/Marine Invertebrates | Acute | - | - | Practically non-toxic |

This compound is considered practically non-toxic to both freshwater and estuarine/marine fish on an acute basis. regulations.govmass.gov For instance, a 96-hour acute toxicity test on Rainbow Trout (Oncorhynchus mykiss) showed an LC50 greater than 127 mg/L. cdms.net Similarly, studies on Common Carp (Cyprinus carpio) also indicated low toxicity. regulations.gov Due to the low toxicity observed in freshwater and estuarine/marine fish, further toxicity data has been deemed a low priority. regulations.gov

Table 4: Fish Toxicity Data for this compound (Data from acute toxicity tests)

| Species | Test Duration | Endpoint | Value (mg a.i./L) | Classification |

| Rainbow Trout (Oncorhynchus mykiss) | 96 hours | LC50 | >127 | Practically non-toxic |

| Common Carp (Cyprinus carpio) | 96 hours | LC50 | >126 | Practically non-toxic |

| Estuarine/Marine Fish | Acute | - | - | Practically non-toxic |

Effects on Aquatic Invertebrate Populations

Investigations on Terrestrial Animal Populations

Research has been conducted to understand the impact of this compound on various terrestrial animals. On an acute basis, this compound is practically non-toxic to birds. regulations.gov For mammals, it is considered slightly toxic, with a noted LD50 of 1750 mg a.i./kg-bw. regulations.gov Furthermore, this compound is classified as practically non-toxic to bees and earthworms based on both oral and contact exposure. regulations.govmass.gov

Research on Avian Species

Based on available data, this compound is categorized as practically non-toxic to birds on an acute basis. mda.state.mn.us However, a risk assessment conducted by the U.S. Environmental Protection Agency (EPA) indicated an exceedance of the avian level of concern. mda.state.mn.us Despite this, the EPA concluded that it is unlikely for a bird to consume a sufficient quantity of the granular formulation to reach toxic levels. mda.state.mn.us Chronic toxicity studies have identified effects such as decreased hatchling weight, reduced eggshell thickness, and lower male body weight gain at a dietary concentration of 227 mg a.i./kg-diet. regulations.gov A passerine study involving the canary (Serinus canaria) resulted in regurgitation at all treatment levels above 500 mg a.i./kg-bw. regulations.gov

It is important to note that the impact of herbicides on avian populations can be both direct, through toxicity, and indirect, by altering habitats and reducing food sources like invertebrates. bio-nica.info Long-term environmental monitoring has shown that modern land-use practices, including pesticide application, are associated with declines in many bird populations. researchgate.net

Research on Soil Microorganisms and Invertebrates (e.g., Earthworms, Collembola)

The impact of herbicides on soil microorganisms is a critical area of ecological research, as these organisms are fundamental to nutrient cycling and soil health. walshmedicalmedia.com Herbicide applications can lead to temporary shifts in microbial populations, with effects varying based on the chemical, its concentration, and environmental conditions. walshmedicalmedia.comisws.org.in While some microorganisms may be inhibited, others might utilize the herbicide as a substrate, and populations often recover over time. walshmedicalmedia.comisws.org.in

With respect to this compound, it is considered practically non-toxic to earthworms on both an oral and contact basis. regulations.govmass.gov Acute toxicity tests on the earthworm species Eisenia foetida are standard methods for assessing the potential harm of chemicals to soil invertebrates. oecd.org These tests determine the concentration that is lethal to 50% of the test population (LC50) over a 14-day period in artificial soil. oecd.org

Below is a table summarizing the acute toxicity of this compound to earthworms.

| Species | Exposure Type | Endpoint | Value (mg a.i./kg soil) | Toxicity Classification | Source |

| Eisenia foetida | Artificial Soil | 14-day LC50 | >1000 | Practically non-toxic | regulations.gov |

This interactive table is based on available research data.

There is a lack of specific research found on the effects of this compound on Collembola (springtails).

Studies on Pollinator Organisms (e.g., Honeybees)

Protecting pollinator populations, such as honeybees (Apis mellifera), is a major focus of environmental risk assessments for pesticides. pollinator.orgnoack-lab.com The risk to bees is evaluated through acute contact and oral toxicity tests, which measure the lethal dose for 50% of a test group (LD50). pollinator.org

This compound is classified as practically non-toxic to honeybees on an acute exposure basis. mda.state.mn.usmass.gov The granular formulation and its application method are considered to pose a low risk of direct contact exposure to pollinators. regulations.gov While this compound is systemic and can be transported to pollen and nectar, data from acute oral and chronic dietary studies on adult and larval bees indicate a low potential for mortality or sublethal effects. regulations.gov

The following table presents the acute toxicity data for this compound on honeybees.

This interactive table is based on available research data.

Methodologies for Ecological Risk Assessment

Ecological risk assessments for chemical compounds like this compound employ standardized methodologies to characterize and quantify potential risks to the environment. These methods provide a structured framework for integrating exposure and ecotoxicity data.

Risk Quotient (RQ) Approach in Environmental Assessments

The Risk Quotient (RQ) method is a fundamental tool used in ecological risk assessments to integrate exposure and ecotoxicity data. epa.govepa.gov It is calculated by dividing an estimated environmental concentration (EEC) by an ecotoxicity value, such as an LC50 or a no-observed-adverse-effect concentration (NOAEC). epa.govmontana.edu

RQ = Estimated Environmental Concentration (EEC) / Toxicity Value

The resulting RQ is then compared to established Levels of Concern (LOCs). If the RQ exceeds the LOC, it indicates a potential risk to non-target organisms, which may trigger further investigation or regulatory action. epa.govepa.gov This tiered approach allows for the screening of negligible risks and the focus of resources on areas of greater concern. nih.gov The RQ approach has been applied in the risk assessment of this compound to evaluate potential risks to various non-target terrestrial and aquatic organisms. regulations.gov For instance, risk quotients based on runoff exposure have been calculated for terrestrial plants, indicating that for the most sensitive species, the LOCs are exceeded. regulations.gov

Application of Species Sensitivity Distribution (SSD) for Aquatic Ecosystems

Species Sensitivity Distribution (SSD) is a probabilistic approach used in higher-tier ecological risk assessments to evaluate the potential effects of a chemical on a community of organisms. nih.govnih.gov An SSD is a statistical distribution that describes the variation in sensitivity to a particular chemical among different species within an ecosystem. jst.go.jpjst.go.jp

This method involves plotting the cumulative probability of species being affected as a function of the chemical concentration. From the SSD, a Hazardous Concentration for 5% of the species (HC5) can be derived. nih.gov The HC5 is considered a predicted no-effect concentration for the aquatic ecosystem, offering protection to 95% of the species. nih.govebi.ac.uk The SSD approach is valuable as it moves beyond single-species toxicity tests to provide a more comprehensive, community-level perspective on ecological risk. nih.gov this compound has been included in studies that utilize SSDs to assess the ecological risk of pesticides used in Japanese paddy fields. nih.govebi.ac.uk This methodology allows for a more nuanced understanding of the potential impacts on aquatic biodiversity. nih.gov

Formulation Science and Application Technology Research for Pyrimisulfan

Development and Evaluation of Controlled-Release Formulations

The development of controlled-release formulations for pyrimisulfan has been a significant area of research, aimed at optimizing its efficacy and environmental profile. A key innovation in this area is the creation of a controlled-release granule formulation. This formulation was specifically designed to act as a "one-shot" herbicide in paddy fields, capable of controlling weeds both pre- and post-emergence.

Research has shown that this controlled-release granular formulation, containing 6.7 g of the active ingredient per kilogram, can effectively control a range of problematic weeds, including Echinochloa spp., perennial weeds, and those resistant to sulfonylurea herbicides, when applied at a rate of 10 kg/ha from pre-emergence to the three-leaf stage of the weeds. The technology behind this formulation is intended to maximize the herbicidal activity of this compound under various environmental conditions.

Influence of Granular Formulations on Efficacy and Environmental Behavior

Granular formulations of this compound have demonstrated distinct advantages in terms of both efficacy and environmental behavior. A notable benefit is their consistent performance under simulated overflow or flooded conditions, a common challenge in rice paddy cultivation. While the efficacy of wettable powder formulations of this compound can be diminished under such conditions, the granular formulation maintains high herbicidal activity.

From an environmental standpoint, the granular formulation presents a lower risk of drift compared to liquid sprays because the larger particles settle more quickly. The practice of "watering in" the granules after application further reduces the potential for runoff by helping to move the herbicide deeper into the soil. This compound itself is characterized as slightly to moderately persistent in the environment and is highly to moderately mobile in soil, with leaching and aerobic degradation being the primary dissipation pathways. The controlled-release nature of the granular formulation likely plays a role in managing its environmental distribution.

Table 1: Efficacy of this compound Granular Formulation on Various Weed Species (Pre-emergence)

| Weed Species | Control Percentage | Conditions |

|---|---|---|

| 16 different weed species (including sulfonylurea-resistant biotypes of pickerel weed and rock bulrush) | 96% - 100% | No-overflow |

Data sourced from greenhouse trials.

Table 2: Efficacy of this compound Granular Formulation on Various Weed Species (Early Post-emergence)

| Weed Species | Control Percentage | Conditions |

|---|---|---|

| 7 different weed species (including two sulfonylurea-resistant biotypes) | 90% - 100% | No-overflow and Overflow |

Data sourced from greenhouse trials.

Comparative Analysis of Different Formulation Types (e.g., Wettable Powders vs. Granules)

The choice between wettable powder (WP) and granular (G) formulations of this compound can significantly impact its performance, particularly in different agricultural settings.

Wettable Powders (WP): These are dry, finely ground formulations that are mixed with water to be applied as a spray. They offer advantages such as ease of storage and transport. However, a significant drawback observed with this compound WP formulations is reduced efficacy under the flooded conditions typical of rice paddies. This limitation spurred the development of granular alternatives. Additionally, WP formulations can pose an inhalation hazard during mixing and require constant agitation to maintain suspension in the spray tank.

Granules (G): Granular formulations consist of the active ingredient coated onto large particles and are typically applied directly to the soil. For this compound, the development of a controlled-release granule has been a key advancement. Research has shown that under simulated overflow conditions, where a 10% WP formulation of this compound failed to provide sufficient control, the 1kg granule formulation demonstrated

Analytical Methodologies for Pyrimisulfan and Its Metabolites

Development and Validation of Extraction and Clean-up Procedures

Effective sample preparation is a critical first step to isolate pyrimisulfan and its metabolites from complex matrices and remove interfering substances.

The approach to sample preparation varies depending on the matrix being analyzed.

Soil and Sediment: A common method involves extracting the sample with a mixture of acetonitrile (B52724) and water. epa.gov For instance, approximately 10 grams of a soil or sediment sample can be extracted with an 80:20 (v:v) acetonitrile:water solution. epa.gov This is typically followed by shaking and centrifugation to separate the supernatant containing the analytes. epa.gov In some cases, samples are fortified with a known concentration of this compound and its metabolites to assess recovery rates. epa.govepa.gov

Water: Water samples can often be prepared with minimal clean-up. A typical procedure involves fortifying the water sample with the analytes of interest, mixing thoroughly, and then diluting the sample with a water and acetonitrile mixture before analysis by LC-MS/MS. epa.gov For example, a method validation study used dilutions of 10 and 100 times for samples fortified at the limit of quantification (LOQ) and 10 times the LOQ, respectively. epa.gov

Plant Tissues: The preparation of plant tissue samples begins with proper collection to ensure a representative sample. agphd.com It is recommended to use clean containers like paper bags or plastic pails and to avoid metal containers that could cause contamination. agphd.com Any soil, dust, or other residues should be gently brushed off or wiped with a damp cloth. agphd.comcreative-proteomics.com For analysis, a specific amount of the sample is homogenized with a solvent, typically acetone. caa.go.jp For grains and legumes, the sample is often soaked in water before homogenization with acetone. caa.go.jp The resulting extract is then filtered and concentrated. caa.go.jp For certain plant types like tea leaves, an additional clean-up step using a graphitized carbon black cartridge may be necessary. caa.go.jp

General considerations for plant tissue preparation include drying the samples at approximately 60°C and grinding them to a fine powder. wisc.edu However, for the analysis of certain compounds, fresh samples are required. chemijournal.com

Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are widely used techniques for cleaning up sample extracts before analysis.

Solid-Phase Extraction (SPE): SPE is a valuable clean-up tool. For this compound analysis in agricultural products, a method has been developed that uses an octadecylsilanized silica (B1680970) gel cartridge followed by a silica gel cartridge. caa.go.jp The process involves loading the sample extract onto the conditioned cartridge, washing away interferences, and then eluting the target analytes. caa.go.jp For instance, after loading the extract, the cartridge can be washed with an acetonitrile/formic acid solution and then the this compound eluted with a different ratio of the same solvents. caa.go.jp For complex matrices like tea leaves, a graphitized carbon black column may be used prior to the SPE cartridges. caa.go.jp

QuEChERS: The QuEChERS method has become popular for multi-residue pesticide analysis due to its simplicity and effectiveness. tandfonline.com The original method has been modified to better suit the analysis of various pesticides across different matrices. tandfonline.com The basic QuEChERS procedure involves an extraction and partitioning step using acetonitrile and various salts, followed by a dispersive SPE (d-SPE) cleanup. nih.govsemanticscholar.org Different sorbents can be used in the d-SPE step, such as primary secondary amine (PSA) to remove polar interferences, C18 to remove non-polar co-eluents, and graphitized carbon black (GCB) for pigmented matrices. tandfonline.com For the analysis of pesticides in fishery products, the EN15662 QuEChERS method has been compared to the AOAC method, with the EN15662 method showing good efficiency. mdpi.com The choice of d-SPE sorbent is also critical; in some cases, C18 alone has been found to be effective for purification. mdpi.com Several studies have evaluated different versions of the QuEChERS procedure, including scaled-down approaches, to optimize extraction efficiency and minimize matrix effects for a wide range of pesticides. researchgate.netmdpi.com

Sample Preparation Techniques for Diverse Matrices (e.g., Soil, Water, Plant Tissues)

Chromatographic and Spectrometric Quantification Techniques

Following extraction and clean-up, sophisticated analytical instruments are used for the detection and quantification of this compound and its metabolites.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary technique for the analysis of this compound. researchgate.netcaa.go.jp This method offers high selectivity and sensitivity, which is essential for detecting low residue levels in complex samples. researchgate.net

A typical LC-MS/MS method involves:

Chromatographic Separation: An octadecylsilanized silica gel column is commonly used for separation. caa.go.jp A gradient mobile phase, often consisting of acetonitrile and a weak acid like formic acid in water, is employed to effectively separate this compound from other components in the sample extract. epa.govcaa.go.jp

Ionization: Electrospray ionization (ESI) is the most common ionization technique used for this compound analysis, and it can be operated in both positive (+) and negative (-) modes. caa.go.jp

Mass Spectrometry: A tandem mass spectrometer, such as a triple quadrupole, is used for detection. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high specificity and reduces background noise. epa.gov In MRM, a specific precursor ion of the target analyte is selected and fragmented, and then one or more specific product ions are monitored for quantification and confirmation. caa.go.jp

The development of these methods often involves optimizing various parameters, including the mobile phase composition, gradient elution program, and mass spectrometer settings, to achieve the best possible performance. tandfonline.com

For reliable identification and quantification, specific detection and confirmation parameters are established during method development.

Monitoring Ions: In LC-MS/MS analysis, specific precursor and product ions are monitored for each analyte. For this compound, different ion transitions have been reported. For example, in ESI negative mode, the m/z 418 ion might be used for quantification. caa.go.jp In ESI positive mode, the precursor ion m/z 420 can be fragmented to produce product ions such as m/z 370 and m/z 255 for confirmation. caa.go.jp For this compound and its metabolite M1, two ion transitions are often monitored, while for metabolites M15 and Imino M18, three ion transitions may be used for enhanced confirmation. epa.govepa.gov

Retention Time: The retention time, the time it takes for an analyte to pass through the chromatographic column, is another key parameter for identification. Under specific chromatographic conditions, this compound has an expected retention time of around 15 minutes in one method caa.go.jp and has been observed at approximately 3.85 to 4.08 minutes in another system. epa.gov

The following table summarizes example LC-MS/MS parameters for this compound:

| Parameter | Value | Reference |

| LC Column | Octadecylsilanized silica gel, 2.0 mm x 150 mm, 3 µm | caa.go.jp |

| Column Temperature | 40°C | caa.go.jp |

| Mobile Phase | Acetonitrile and 0.05 vol% formic acid gradient | caa.go.jp |

| Ionization Mode | ESI (-) and ESI (+) | caa.go.jp |

| Precursor Ion (m/z) | 420 (ESI+) | caa.go.jp |

| Product Ions (m/z) | 370, 255 (ESI+) | caa.go.jp |

| Quantification Ion (m/z) | 418 (ESI-) | caa.go.jp |

| Expected Retention Time | ~15 min | caa.go.jp |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Method Validation and Quality Control in Environmental and Agricultural Samples

To ensure the reliability of analytical results, methods must be rigorously validated. Validation demonstrates that the method is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, and the limit of quantification (LOQ). austinpublishinggroup.com

Linearity: The linearity of a method is assessed by creating a calibration curve with standard solutions of known concentrations. A good correlation coefficient (r²), typically ≥ 0.98 or higher, indicates a linear relationship between the concentration and the instrument response. researchgate.netmdpi.com

Accuracy and Precision: Accuracy is determined by recovery experiments, where samples are fortified with a known amount of the analyte and the percentage recovered is calculated. mdpi.com Precision is a measure of the repeatability of the results and is expressed as the relative standard deviation (RSD). mdpi.com For pesticide residue analysis, mean recoveries are generally expected to be within the 70-120% range, with an RSD of ≤20%. epa.govepa.gov Studies on this compound have shown average recoveries ranging from 88.7% to 99.3% at a fortification level of 0.005 mg/kg, and 90.1% to 94.2% at 0.05 mg/kg, with RSDs below 10%. researchgate.netresearchgate.net

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. tandfonline.com For this compound, a limit of quantification of 0.01 mg/kg has been established for agricultural products in some methods, caa.go.jp while another validated method achieved an LOQ of 0.005 mg/kg. researchgate.netresearchgate.net In water samples, an LOQ of 2.0 ppb has been reported for this compound and its metabolites. epa.govepa.gov

The following table provides a summary of validation results for this compound analysis from a study on agricultural commodities:

| Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| 0.005 | 88.7 - 99.3 | < 10 |

| 0.05 | 90.1 - 94.2 | < 10 |

These validation data demonstrate that the developed analytical methods are accurate, precise, and sensitive enough for the determination of this compound residues in various samples, meeting the requirements of regulatory guidelines. researchgate.netresearchgate.net

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a critical step in validating analytical methods for this compound and its metabolites, ensuring that trace levels of these compounds can be reliably detected and measured. Various analytical techniques, primarily Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), have been employed to establish these limits in diverse matrices such as soil, water, and agricultural products. epa.govresearchgate.netcaa.go.jp

In a method validation study for the determination of this compound and its metabolites M1, M15, and Imino M18 in soil, sediment, and water, the LOQ was defined as the lowest fortification level that could be successfully analyzed. epa.gov For all four analytes in these matrices, the LOQ was established at 2 parts per billion (ppb). epa.govepa.gov The LOD was subsequently determined using a statistical approach based on the standard deviation of seven quality control samples fortified at the LOQ level. epa.gov

For residue analysis in agricultural commodities, a rapid and sensitive LC-MS/MS method was developed and validated. koreascience.krkoreascience.kr In this study, the instrumental LOQ for this compound was reported as 0.005 mg/kg. koreascience.krkoreascience.krresearchgate.net The method demonstrated a linear range for this compound between 0.01 and 1.0 µg/mL with a high correlation coefficient (r²) of 0.999. researchgate.netkoreascience.krresearchgate.net

Another multi-residue method for pesticides in strawberries using a QuEChERS procedure combined with LC-MS/MS reported an LOQ of 0.005 mg/kg for this compound, with a corresponding LOD of 0.002 mg/kg. researchgate.net Similarly, a robust method for analyzing 504 pesticide multiresidues in various crops using ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF) demonstrated exceptional sensitivity, with LOQs for the vast majority of compounds at or below 10 μg/kg. nih.govmdpi.com

The approaches for determining LOD and LOQ often follow guidelines from regulatory bodies. mdpi.com Common methods include using a signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or calculations based on the standard deviation of the response and the slope of the calibration curve. mdpi.comkorseaj.orgtandfonline.com

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound and its Metabolites

| Analyte | Matrix | Method | LOD | LOQ | Source |

| This compound | Soil, Sediment, Natural & Surface Water | LC-MS/MS | Statistically Determined | 2 ppb | epa.govepa.gov |

| M1 | Soil, Sediment, Natural & Surface Water | LC-MS/MS | Statistically Determined | 2 ppb | epa.govepa.gov |

| M15 | Soil, Sediment, Natural & Surface Water | LC-MS/MS | Statistically Determined | 2 ppb | epa.govepa.gov |

| Imino M18 | Soil, Sediment, Natural & Surface Water | LC-MS/MS | Statistically Determined | 2 ppb | epa.govepa.gov |

| This compound | Agricultural Commodities | LC-MS/MS | - | 0.005 mg/kg | koreascience.krkoreascience.kr |

| This compound | Strawberries | LC-MS/MS | 0.002 mg/kg | 0.005 mg/kg | researchgate.net |

Evaluation of Accuracy, Precision, and Recovery Rates

The validation of analytical methods for this compound heavily relies on the evaluation of accuracy, precision, and recovery rates to ensure the reliability of the data. Accuracy is typically expressed as the percentage of recovery, while precision is measured by the relative standard deviation (RSD). mdpi.comkorseaj.org These parameters are assessed by analyzing samples fortified with known concentrations of the analyte (spiked samples) at different levels. nih.govmdpi.com

In a study developing an LC-MS/MS method for this compound in agricultural products, samples of brown rice, potato, mandarin, and pepper were fortified at two levels: 0.005 mg/kg and 0.05 mg/kg. koreascience.kr The average recoveries ranged from 88.7% to 99.3% for the 0.005 mg/kg level and from 90.1% to 94.2% for the 0.05 mg/kg level. researchgate.netkoreascience.krkoreascience.kr The precision for these measurements was excellent, with an RSD of less than 10%, which satisfies the Codex guideline criteria. researchgate.netkoreascience.krkoreascience.kr